

Application Notes and Protocols: Handling of CHEM-123 Intermediate-1

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Compound of Interest		
Compound Name:	KTX-582 intermediate-1	
Cat. No.:	B1512695	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

CHEM-123 Intermediate-1 is a key building block in the synthesis of the investigational compound CHEM-123, a potent and selective inhibitor of the hypothetical Kinase Target X (KTX). The purity and stability of this intermediate are critical for the successful and reproducible synthesis of the final active pharmaceutical ingredient (API). These notes provide detailed protocols for the safe handling, storage, analysis, and utilization of CHEM-123 Intermediate-1.

Physicochemical and Analytical Data

All quantitative data for a typical batch of CHEM-123 Intermediate-1 are summarized below.



Property	Value	Method of Analysis
Appearance	White to off-white crystalline solid	Visual Inspection
Molecular Formula	C15H12N2O3S	Elemental Analysis
Molecular Weight	300.34 g/mol	Mass Spectrometry (LC-MS)
Purity (by HPLC)	≥ 98.5% (AUC at 254 nm)	RP-HPLC
Melting Point	182-185 °C	Differential Scanning Calorimetry (DSC)
Solubility (at 25 °C)	> 50 mg/mL in DMSO	Gravimetric Analysis
< 0.1 mg/mL in Water	Gravimetric Analysis	
~ 10 mg/mL in Dichloromethane	Gravimetric Analysis	-
Identity Confirmation	Conforms to reference standard	¹ H NMR, ¹³ C NMR, LC-MS

Safety, Handling, and Storage

3.1 Safety Precautions

- Assume Toxicity: As a novel chemical entity, CHEM-123 Intermediate-1 should be treated as a potentially toxic substance.[1]
- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.
- Engineering Controls: All weighing and handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.[1]
- Spill Response: In case of a spill, cordon off the area. For small spills, absorb with an inert
 material (e.g., vermiculite), collect in a sealed container, and dispose of as hazardous
 chemical waste. For large spills, evacuate the area and contact Environmental Health and
 Safety (EHS).



3.2 Handling Procedures

- Use spatulas and weighing paper that have been properly cleaned and dried.
- Avoid generating dust.
- Ensure all containers are clearly and accurately labeled with the chemical name, batch number, and date.[3][4]

3.3 Storage Conditions

- Short-term (≤ 1 month): Store in a tightly sealed container at 2-8 °C, protected from light.
- Long-term (> 1 month): Store in a tightly sealed container at -20 °C, protected from light and moisture. The container should be placed inside a desiccator.

Experimental Protocols

4.1 Protocol for Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the analytical method to determine the purity of CHEM-123 Intermediate-1.

Instrumentation and Materials:

- HPLC system with UV detector (e.g., Agilent 1260 Infinity II)
- C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μm)
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
- Sample Diluent: Acetonitrile/Water (1:1, v/v)

Procedure:



 Sample Preparation: Accurately weigh approximately 1 mg of CHEM-123 Intermediate-1 and dissolve it in 1 mL of Sample Diluent to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution.

HPLC Method:

- Set the column temperature to 30 °C.
- Set the UV detection wavelength to 254 nm.
- Set the flow rate to 1.0 mL/min.
- Set the injection volume to 5 μL.
- Run the following gradient:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5
30.0	95	5

- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the
 percentage of the area under the curve (AUC) of the main peak relative to the total AUC of
 all peaks.
- 4.2 Protocol for a Suzuki Coupling Reaction using CHEM-123 Intermediate-1

This protocol provides a general procedure for the synthesis of "CHEM-123 Product-2" from CHEM-123 Intermediate-1 and a hypothetical boronic acid partner.

Materials:



- CHEM-123 Intermediate-1 (1.0 eq)
- Aryl Boronic Acid (1.2 eq)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
- Base (e.g., K₂CO₃, 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water, 4:1)
- Round-bottom flask, condenser, magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a dry round-bottom flask, add CHEM-123 Intermediate-1, the aryl boronic acid, and the base.
- Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes.
- Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.
- Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
 until the starting material is consumed (typically 4-6 hours).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate and wash with water, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

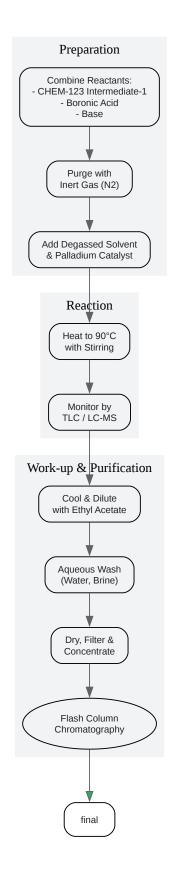


• Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired CHEM-123 Product-2.[5][6]

Visualizations

5.1 Experimental Workflow for Suzuki Coupling



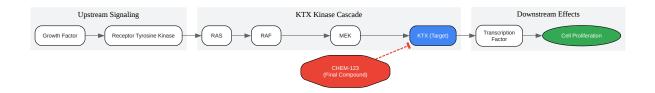


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Caption: Workflow for the synthesis of CHEM-123 Product-2.



5.2 Hypothetical Signaling Pathway of Final Compound CHEM-123



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Caption: Inhibition of the KTX signaling pathway by CHEM-123.

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